molecular formula C11H11F3N2O2 B2501710 5-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one CAS No. 2195881-75-3

5-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one

Cat. No. B2501710
CAS RN: 2195881-75-3
M. Wt: 260.216
InChI Key: YEKSKYOBQXTLGV-UHFFFAOYSA-N
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Description

5-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one, also known as TFMP, is a chemical compound that has been widely studied in scientific research. This compound has shown potential in various fields such as medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

The crystal structure of compounds similar to 5-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveals intricate water-bridged hydrogen-bonding networks. These structures form centrosymmetric dimers that are further linked into sheets, with trifluoromethyl groups extending outwards, facilitating inter-sheet F⋯F and C—H⋯F contacts. This understanding of molecular arrangements can guide the design of new materials with specific properties (Ye & Tanski, 2020).

Conformational Properties and Intramolecular Bonding

Studies on related molecules, such as 1-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, highlight the importance of intramolecular OH⋯N hydrogen bonding in determining conformational behaviors. Such insights are crucial for understanding the reactivity and potential applications of these molecules in developing new compounds with desired biological or chemical properties (Laurella & Erben, 2016).

Synthesis and Application in Pesticide Development

Research on the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, a closely related compound, has shown its importance in pesticide development. The reviewed synthesis processes underline the compound's role as a precursor in creating effective agrochemicals, demonstrating the potential utility of similar trifluoromethyl-substituted pyridines in various industrial applications (Xin-xin, 2006).

Ultrasound-Promoted Synthesis for Greener Chemistry

Innovative synthesis methods, such as the ultrasound-promoted synthesis of N-substituted 5-(3,3,3-trifluoro-2-oxopropylidene)pyrrolidin-2-ones, highlight the application of green chemistry principles. Using ethanol as a solvent and employing ultrasound, these methods offer environmentally friendly alternatives for synthesizing pyrrolidin-2-one derivatives, which could have broad implications in medicinal chemistry and materials science (Franco et al., 2015).

Azirine Strategy in Organic Synthesis

The use of azirine strategies for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates offers a novel approach to creating trifluoromethyl-substituted aminopyrroles. This methodology opens new pathways for the development of compounds with potential pharmaceutical applications, showcasing the versatility of trifluoromethyl-substituted pyrrolidin-2-ones in organic synthesis (Khlebnikov et al., 2018).

properties

IUPAC Name

5-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)8-2-1-5-15-10(8)18-6-7-3-4-9(17)16-7/h1-2,5,7H,3-4,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKSKYOBQXTLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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